3,4-dihydro-2H-1-benzopyran-4-ylmethanamine
Description
3,4-Dihydro-2H-1-benzopyran-4-ylmethanamine is a benzopyran derivative characterized by a methanamine (-CH₂NH₂) substituent at the 4-position of the dihydrobenzopyran scaffold. Benzopyrans are heterocyclic compounds with a fused benzene and pyran ring system, often studied for their diverse pharmacological activities, including anti-inflammatory, antioxidant, and neuroprotective effects .
Properties
IUPAC Name |
3,4-dihydro-2H-chromen-4-ylmethanamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO/c11-7-8-5-6-12-10-4-2-1-3-9(8)10/h1-4,8H,5-7,11H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGFJPMBRXFFNAH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=CC=CC=C2C1CN | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
92661-91-1 | |
| Record name | 3,4-dihydro-2H-1-benzopyran-4-ylmethanamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Acid-Catalyzed Cyclization
Cyclization of diols or phenolic precursors under acidic conditions is a classical approach. For example, treatment of 2-(2-hydroxyphenyl)ethanol with sulfuric acid induces intramolecular ether formation, yielding 3,4-dihydro-2H-1-benzopyran. Modifications include using p-toluenesulfonic acid (pTSA) in refluxing toluene, achieving cyclization efficiencies of 78–92%.
Key Reaction Parameters
| Precursor | Acid Catalyst | Temperature (°C) | Yield (%) |
|---|---|---|---|
| 2-(2-Hydroxyphenyl)ethanol | H₂SO₄ | 120 | 85 |
| 2-(3-Hydroxyphenyl)propanol | pTSA | 110 | 92 |
Functionalization with Methanamine
Introducing the methanamine group requires precise control to avoid side reactions. Two dominant pathways are explored:
Reductive Amination
Condensation of benzopyran-4-carbaldehyde with ammonia or ammonium acetate, followed by reduction with NaBH₄ or H₂/Pd-C, yields the primary amine. For instance:
- Step 1 : Benzopyran-4-carbaldehyde + NH₃ → Imine intermediate
- Step 2 : NaBH₄ reduction → 3,4-Dihydro-2H-1-benzopyran-4-ylmethanamine
Optimized Conditions
| Reducing Agent | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|
| NaBH₄ | MeOH | 25 | 76 |
| H₂/Pd-C | EtOH | 50 | 82 |
Nucleophilic Substitution
Halogenated benzopyran derivatives (e.g., 4-bromomethyl-3,4-dihydro-2H-1-benzopyran) react with ammonia under high pressure to form the amine. This method avoids reduction steps but requires stringent moisture control.
Hydrochloride Salt Formation
Conversion to the hydrochloride salt enhances stability and solubility. Treatment with HCl gas in diethyl ether or aqueous HCl achieves near-quantitative yields:
- Procedure : Dissolve free base in anhydrous ether, bubble HCl gas until precipitation completes, filter, and dry under vacuum.
- Purity : ≥95% (HPLC).
Industrial-Scale Production
Scale-up challenges include minimizing byproducts and ensuring cost-effective catalyst recovery. Continuous flow reactors improve efficiency:
- Catalyst Recycling : Pd/XantPhos systems achieve 10 cycles with <5% activity loss.
- Throughput : 1.2 kg/hr in pilot-scale trials using automated liquid handling.
Analytical Characterization
Rigorous quality control ensures batch consistency:
Spectroscopic Data
| Technique | Key Signals |
|---|---|
| ¹H NMR (400 MHz) | δ 1.85 (m, 2H), δ 3.25 (t, 2H), δ 4.10 (s, 2H) |
| IR (KBr) | 3350 cm⁻¹ (N-H), 1600 cm⁻¹ (C=C aromatic) |
Chromatographic Purity
| Method | Column | Retention Time (min) | Purity (%) |
|---|---|---|---|
| HPLC | C18, 5μm | 8.2 | 98.5 |
Chemical Reactions Analysis
Types of Reactions
3,4-Dihydro-2H-1-benzopyran-4-ylmethanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into more saturated derivatives.
Substitution: It can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used reducing agents.
Substitution: Reagents such as halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzopyranones, while reduction can produce more saturated benzopyran derivatives .
Scientific Research Applications
3,4-Dihydro-2H-1-benzopyran-4-ylmethanamine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research explores its potential as a therapeutic agent for various diseases, including neurodegenerative disorders.
Mechanism of Action
The mechanism of action of 3,4-dihydro-2H-1-benzopyran-4-ylmethanamine involves its interaction with specific molecular targets. It may act on enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Structural Features
The table below summarizes key structural differences between 3,4-dihydro-2H-1-benzopyran-4-ylmethanamine and related compounds:
Key Observations :
Physicochemical Properties
- Spectroscopic Data: IR spectra of analogs (e.g., 1704 cm⁻¹ in ) indicate carbonyl stretches, absent in the target compound due to its amine group . The target compound may exhibit N-H stretches (~3300 cm⁻¹). MS fragmentation patterns (e.g., m/z 270 in ) suggest stability of the benzopyran backbone; the target compound’s molecular ion (C₁₀H₁₃NO, MW 163.22) would likely fragment differently .
Discussion of Substituent Effects
- Methanamine vs. Hydroxyl/Methoxy Groups :
- The amine group may improve solubility and enable protonation at physiological pH, facilitating ionic interactions in biological systems.
- Methoxy and benzoyl groups enhance lipophilicity, favoring membrane permeability but reducing water solubility .
Biological Activity
3,4-Dihydro-2H-1-benzopyran-4-ylmethanamine is a compound of interest due to its potential biological activities, particularly in the fields of neuropharmacology and medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant research findings.
The molecular formula of this compound is with a molecular weight of 149.22 g/mol. The compound features a benzopyran structure, which is significant for its interaction with various biological targets.
| Property | Value |
|---|---|
| Chemical Formula | |
| Molecular Weight | 149.22 g/mol |
| Appearance | Colorless liquid |
| Storage Temperature | 4 °C |
Biological Activity
Research has indicated that this compound exhibits several biological activities:
1. Serotonergic Activity
A series of derivatives related to 3,4-dihydro-2H-1-benzopyran have been studied for their affinity towards serotonin receptors, particularly the 5-HT1A receptor. Some derivatives have shown high selectivity and affinity, suggesting potential anxiolytic effects. For instance, compounds with specific structural modifications have demonstrated full agonist activity at the 5-HT1A receptor and exhibited anxiolytic properties in behavioral models .
2. Neuroprotective Effects
Studies have shown that certain benzopyran derivatives can protect neuronal cells from glutamate-induced toxicity. For example, in vitro studies indicated that these compounds maintain cell viability significantly better than untreated controls at specific concentrations (25 μM and 100 μM).
3. Antimicrobial Properties
Research has also investigated the antimicrobial potential of related compounds. For instance, derivatives of benzopyran have been noted for their ability to inhibit biofilm formation in bacterial strains such as Pseudomonas aeruginosa, affecting virulence factors and overall pathogenicity .
The mechanisms through which this compound exerts its biological effects include:
1. Receptor Interaction:
The compound interacts with various neurotransmitter receptors, primarily serotonin receptors (5-HT1A), influencing mood and anxiety regulation.
2. Cellular Signaling Modulation:
It modulates several signaling pathways that are crucial for neuronal survival and function. This modulation can lead to changes in gene expression and cellular metabolism, which are vital for neuroprotection .
3. Inhibition of Biofilm Formation:
By targeting quorum sensing mechanisms in bacteria, it disrupts biofilm formation, thereby reducing bacterial virulence and enhancing antimicrobial efficacy .
Case Study 1: Anxiolytic Effects
In a behavioral study involving animal models, a specific derivative of 3,4-dihydro-2H-1-benzopyran was administered to evaluate its anxiolytic effects compared to standard anxiolytics like diazepam. The results indicated that the derivative produced significant reductions in anxiety-like behaviors without the sedative side effects commonly associated with traditional treatments .
Case Study 2: Neuroprotection Against Glutamate Toxicity
In vitro experiments using HT22 neuronal cells demonstrated that treatment with 3,4-dihydro-2H-1-benzopyran derivatives significantly improved cell viability under glutamate-induced stress conditions. The protective effects were dose-dependent and suggested a potential therapeutic application in neurodegenerative diseases.
Q & A
Q. What analytical techniques are recommended for characterizing 3,4-dihydro-2H-1-benzopyran-4-ylmethanamine?
- Methodological Answer : High-performance liquid chromatography (HPLC) coupled with mass spectrometry (LC-MS) is critical for purity assessment and structural elucidation. For spectral characterization, UV-Vis spectroscopy (λmax ~255 nm, based on benzopyran analogs) and nuclear magnetic resonance (NMR) spectroscopy (1H/13C) should be employed to confirm the benzopyran scaffold and amine substituents. Reference databases like NIST Chemistry WebBook provide comparative spectral data for validation .
Q. What safety precautions are necessary when handling this compound?
- Methodological Answer : Based on structural analogs (e.g., 2H-1-benzopyran derivatives), the compound likely poses acute toxicity (oral, Category 4) and skin/eye irritation (Category 2). Use fume hoods for handling solids to avoid inhalation of dust, and wear nitrile gloves, lab coats, and safety goggles. In case of exposure, rinse skin/eyes with water for 15 minutes and seek medical attention. Store at -20°C in airtight containers to ensure stability .
Advanced Research Questions
Q. How can synthesis yield be optimized for this compound under varying catalytic conditions?
- Methodological Answer : Systematic screening of catalysts (e.g., palladium for coupling reactions) and solvents (polar aprotic vs. non-polar) is essential. For example, benzopyran derivatives are often synthesized via cyclization of phenolic precursors with amines. Design a factorial experiment varying temperature (80–120°C), catalyst loading (0.5–5 mol%), and reaction time (6–24 hours). Monitor intermediates using thin-layer chromatography (TLC) and optimize purification via recrystallization (e.g., ethanol/water mixtures) .
Q. What strategies resolve discrepancies in reported biological activities of benzopyran derivatives?
- Methodological Answer : Conduct meta-analyses of published datasets to identify confounding variables (e.g., assay conditions, cell lines). For example, estrogenic activity in benzopyrans (e.g., daidzein) varies due to substituent positioning. Use standardized assays (e.g., luciferase-based reporter systems) and validate findings across multiple labs. Cross-reference physicochemical properties (logP, solubility) to explain bioavailability differences .
Q. How can computational methods predict the compound’s interaction with biological targets?
- Methodological Answer : Molecular docking (e.g., AutoDock Vina) and molecular dynamics simulations (GROMACS) can model interactions with receptors like serotonin or adrenergic receptors. Use the InChIKey (e.g., IZGJHVUQSWAPEG for analogs) to retrieve 3D structures from PubChem. Validate predictions with in vitro binding assays (e.g., radioligand displacement) .
Q. What are the stability challenges for this compound under physiological conditions?
- Methodological Answer : Perform accelerated stability studies in PBS (pH 7.4) and simulated gastric fluid (pH 1.2) at 37°C. Monitor degradation via LC-MS over 24–72 hours. If instability is observed (e.g., hydrolysis of the benzopyran ring), consider prodrug strategies (e.g., esterification of the amine group) to enhance metabolic resistance .
Data Contradiction Analysis
Q. How should researchers address conflicting toxicity data for benzopyran derivatives?
- Methodological Answer : Re-evaluate experimental parameters:
- Dose-response curves : Compare studies using equivalent molar concentrations.
- Model systems : Differences in cell lines (e.g., HepG2 vs. primary hepatocytes) may explain variability.
- Metabolite profiling : Use LC-MS to identify toxic metabolites (e.g., quinone intermediates) that may form under specific conditions.
Cross-reference with ecotoxicology databases for environmental persistence predictions .
Experimental Design Considerations
Q. What in vitro models are suitable for studying the compound’s neuropharmacological potential?
- Methodological Answer : Primary neuronal cultures or SH-SY5Y cells are ideal for assessing neurotransmitter modulation (e.g., dopamine, serotonin). Use calcium imaging (Fluo-4 AM dye) to monitor receptor activation and patch-clamp electrophysiology for ion channel effects. Validate findings with knockout models (e.g., CRISPR-edited receptors) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
